molecular formula C19H19N5O2S B2743819 N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide CAS No. 1203317-23-0

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide

Cat. No.: B2743819
CAS No.: 1203317-23-0
M. Wt: 381.45
InChI Key: XSHUBPHDHJBBFL-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide is a potent and selective ATP-competitive kinase inhibitor with primary activity against Janus Kinase (JAK) and Anaplastic Lymphoma Kinase (ALK) signaling pathways [1] . Its core research value lies in its utility as a chemical probe to dissect the roles of JAK-STAT and ALK signaling in disease pathogenesis, particularly in oncology and immunology. By inhibiting JAK kinases, this compound allows researchers to investigate cytokine-driven processes, such as immune cell activation and inflammatory responses, which are implicated in autoimmune diseases and hematological cancers [2] . Concurrently, its activity against ALK makes it a valuable tool for studying the mechanisms of ALK-positive cancers, including non-small cell lung cancer and anaplastic large cell lymphoma, and for exploring resistance mechanisms to existing targeted therapies [3] . This dual-inhibitor profile provides a unique resource for studying pathway crosstalk and for developing novel combination treatment strategies in preclinical models.

Properties

IUPAC Name

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-11-9-17(25)22-19(20-11)24-16(10-14(23-24)12-7-8-12)21-18(26)13-5-3-4-6-15(13)27-2/h3-6,9-10,12H,7-8H2,1-2H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHUBPHDHJBBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological activities of this compound, particularly focusing on its anticancer and antiviral properties.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

C18H20N4O2S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Its synthesis typically involves multi-component reactions that yield various derivatives with diverse biological activities. The presence of the pyrazole and pyrimidine moieties contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of pyrazole derivatives, including those similar to this compound. In particular, derivatives of pyrazole have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (nM)
4aLiver (HEPG2)428
4bBreast (MCF)580
4cGastric (NUGC)60

These findings suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types. For instance, compounds with a 4-chlorophenyl group exhibited significantly higher activity compared to others.

Antiviral Activity

In addition to anticancer properties, compounds similar to this compound have also been evaluated for antiviral activity , particularly against HIV. For example, certain derivatives demonstrated EC50 values as low as 3.8 nmol/L , indicating potent activity against wild-type HIV strains .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
  • Antiviral Mechanisms : The antiviral properties may involve inhibition of viral replication or interference with viral entry into host cells.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of related compounds. For instance, a study involving a series of pyrazole derivatives reported varying levels of cytotoxicity across different cancer cell lines, with some compounds showing selective toxicity towards liver and gastric cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and NMR-Based Comparisons

Evidence from NMR studies (Table 2, Figure 6 in ) highlights critical differences in chemical environments between structurally related compounds. For example:

Region Rapa (δ, ppm) Compound 1 (δ, ppm) Compound 7 (δ, ppm)
A (positions 39–44) 2.1–3.4 2.5–3.8 2.6–3.9
B (positions 29–36) 4.2–5.0 4.0–4.8 4.1–4.9

Key findings:

  • Region A : Chemical shifts in compounds 1 and 7 differ from Rapa by 0.3–0.5 ppm, indicating substituent-induced electronic effects (e.g., cyclopropyl or methylthio groups altering local electron density).
  • Region B: Smaller shifts (0.1–0.2 ppm) suggest conserved hydrogen-bonding or steric environments in the pyrimidinone ring.

These shifts imply that modifications in Regions A and B directly impact molecular interactions, such as target binding or solubility, without disrupting the core scaffold’s stability .

Lumping Strategy for Reactivity Profiling

Evidence from computational modeling demonstrates that structurally similar compounds (e.g., those sharing pyrazole or benzamide motifs) can be grouped into surrogates to simplify reaction networks. For instance:

Scenario Original Reactions Lumped Reactions
Three compounds 13 reactions 5 reactions

This strategy assumes that compounds with shared functional groups (e.g., methylthio benzamide) undergo analogous reaction pathways. Applying this to N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide, its methylthio group and pyrazole core may allow lumping with analogs like Compounds 1 and 7, reducing computational complexity in studies of degradation or metabolic pathways .

Key Differentiators

  • Methylthio vs. Methoxy Groups : Methylthio (S–CH₃) in the benzamide moiety offers greater electron-donating capacity than methoxy (O–CH₃), altering redox behavior and binding affinity.

Research Implications

  • Drug Design : Targeted modifications in Regions A and B (e.g., introducing electron-withdrawing groups) could optimize pharmacokinetics without destabilizing the core structure .
  • Environmental Modeling : Lumping this compound with pyrazole-based surrogates may streamline predictions of environmental fate or toxicity .

Q & A

Q. What synthetic strategies are optimal for constructing the pyrazole-pyrimidine core in this compound?

The pyrazole-pyrimidine core can be synthesized via stepwise heterocyclic assembly or multi-component reactions. Key steps include:

  • Cyclocondensation : Reacting β-keto esters with hydrazine derivatives to form the pyrazole ring.
  • Nucleophilic substitution : Introducing the dihydropyrimidinone moiety using urea or thiourea under acidic conditions (e.g., HCl/EtOH) .
  • Multi-component reactions : Efficiently coupling precursors (e.g., aldehydes, amines, and ketones) in one-pot reactions to minimize intermediate isolation . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) is critical for yield improvement.

Q. How can researchers ensure the purity of intermediates during synthesis?

Analytical techniques for purity assessment include:

  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
  • High-performance liquid chromatography (HPLC) : Quantify impurities with reverse-phase C18 columns and acetonitrile/water gradients .
  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate high-purity intermediates.

Q. What spectroscopic methods are essential for structural confirmation?

  • 1H/13C NMR : Assign protons and carbons to verify substituent positions (e.g., cyclopropyl vs. methylthio groups) .
  • IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyrimidinone) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Questions

Q. How does the substitution pattern on the benzamide moiety influence binding affinity to target enzymes?

Structure-activity relationship (SAR) studies on analogs reveal:

  • Electron-withdrawing groups (e.g., nitro) enhance binding to ATP-binding pockets in kinases.
  • Methylthio groups improve lipophilicity, aiding membrane permeability . Table 1 : Comparative IC₅₀ values of analogs with varying benzamide substituents.
SubstituentIC₅₀ (nM)Target Enzyme
-OCH₃250Kinase A
-NO₂85Kinase B
-SCH₃120Kinase C

Q. What experimental approaches resolve contradictions in biological activity data across in vitro and in vivo models?

Discrepancies may arise from:

  • Metabolic instability : Use hepatic microsome assays to identify labile groups (e.g., ester hydrolysis) .
  • Protein binding : Measure plasma protein binding via equilibrium dialysis; >90% binding reduces free drug concentration .
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies to track bioavailability and tissue distribution in rodent models .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Predict binding modes with homology models of target proteins (e.g., kinases) .
  • ADMET prediction : Use tools like SwissADME to estimate logP (optimal: 2–3), aqueous solubility, and CYP450 inhibition .
  • MD simulations : Assess conformational stability of the cyclopropyl group in aqueous environments .

Methodological Considerations

Q. What strategies mitigate side reactions during the introduction of the methylthio group?

  • Protection/deprotection : Temporarily shield reactive sites (e.g., pyrazole NH) with Boc groups before thioether formation .
  • Controlled oxidation : Use mild oxidizing agents (e.g., H₂O₂) to prevent over-oxidation to sulfones .

Q. How should researchers design assays to evaluate the compound’s selectivity across kinase isoforms?

  • Panel screening : Test against a diverse kinase panel (e.g., 100+ isoforms) at 1 µM concentration.
  • ATP competition assays : Measure IC₅₀ shifts with varying ATP levels to confirm competitive inhibition .
  • Crystalography : Co-crystallize the compound with kinase domains to identify critical hydrogen bonds (e.g., pyrimidinone O with backbone NH) .

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